molecular formula C15H12N2O2 B1606379 2-(4-Aminobenzyl)isoindoline-1,3-dione CAS No. 100880-61-3

2-(4-Aminobenzyl)isoindoline-1,3-dione

Cat. No.: B1606379
CAS No.: 100880-61-3
M. Wt: 252.27 g/mol
InChI Key: FPSRUFWSIDRGBT-UHFFFAOYSA-N
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Description

“2-(4-Aminobenzyl)isoindoline-1,3-dione” is a chemical compound that is part of the isoindoline-1,3-dione family . Isoindolines are an important family of compounds present in a wide array of bioactive molecules . They have been the focus of much research due to their diverse biological activities .


Synthesis Analysis

Isoindolines and their derivatives can be synthesized through various pathways . A green synthesis technique for isoindolines/dioxoisoindolines has been developed, which involves simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .


Chemical Reactions Analysis

Isoindoline-1,3-dione derivatives have been synthesized using simple heating and relatively quick solventless reactions . They have also been prepared via microwave heating .

Scientific Research Applications

Synthesis and Characterization

  • Isoindoline-1,3-dione derivatives have been synthesized and characterized for various applications. For instance, Kumar et al. (2019) explored the synthesis, molecular docking, cytotoxicity, and antioxidant activity evaluation of Isoindoline-1,3-dione derivatives, emphasizing their potential in bioactivity and molecular interaction studies (Kumar et al., 2019).
  • Similarly, the synthesis and structural characterization of isoindoline-1,3-dione-based mesogenic Schiff bases were conducted by Dubey et al. (2018), providing insights into their molecular structures and thermal behavior, useful in material sciences (Dubey et al., 2018).

Antimicrobial Applications

  • Research by Kumar and Revanasiddappa (2011) demonstrated the antimicrobial properties of Cu(II) and Co(II) complexes with 2-(2-hydroxybenzylideneamino)isoindoline-1,3-dione, highlighting its potential in combating both Gram-positive and Gram-negative bacteria (Kumar & Revanasiddappa, 2011).
  • Additionally, Sabastiyan and Suvaikin (2012) synthesized and characterized 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes, revealing significant antimicrobial activity comparable to standard drugs (Sabastiyan & Suvaikin, 2012).

DNA Interaction Studies

  • The DNA binding and oxidative-induced DNA cleavage activities of new oxovanadium(IV) complexes of 2-(2-hydroxybenzylideneamino)isoindoline-1,3-dione were studied by Shivakumar et al. (2012), demonstrating their potential as chemical nucleases (Shivakumar et al., 2012).

Green Chemistry

  • A study conducted by Journal et al. (2019) described an efficient synthesis of isoindoline-1,3-dione derivatives using a green catalytic system, highlighting the importance of sustainable practices in chemical synthesis (Journal et al., 2019).

Material Science

  • The synthesis and crystal structure studies of 2-(4-Methyl-2-phenyl-4,5-dihydro-oxazol-4-ylmethyl)-isoindole-1,3-dione by Anouar et al. (2019) contribute to the understanding of molecular structures in material science applications (Anouar et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-(4-Aminobenzyl)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement.

Mode of Action

The compound interacts with the dopamine receptor D2 at its allosteric binding site . The binding affinity of the compound to the receptor was assessed in terms of binding energy (∆G), suggesting a strong interaction . This interaction can lead to changes in the receptor’s activity, potentially modulating the dopaminergic system.

Biochemical Pathways

Given its interaction with the dopamine receptor d2, it is likely that it impacts thedopaminergic pathways . These pathways play a crucial role in the central nervous system, influencing processes such as motor control, reward, and reinforcement.

Pharmacokinetics

In silico analysis has been used to predict some of its pharmacokinetic parameters

Result of Action

The compound has been evaluated in a Parkinsonism mouse model, where it was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that the compound may have potential therapeutic effects in conditions related to the dopaminergic system, such as Parkinson’s disease.

Biochemical Analysis

Biochemical Properties

2-(4-Aminobenzyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The compound’s interaction with the D2 receptor involves binding to the allosteric site, which modulates the receptor’s activity and influences dopamine signaling pathways . Additionally, this compound has been found to inhibit the aggregation of β-amyloid proteins, indicating its potential in the treatment of Alzheimer’s disease .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis and necrosis, particularly in blood cancer cell lines such as K562 and Raji cells . The compound influences cell signaling pathways by modulating the activity of key proteins involved in apoptosis, such as caspases and Bcl-2 family proteins . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes associated with cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the allosteric site of the D2 receptor, modulating its activity and influencing dopamine signaling . Additionally, it inhibits the aggregation of β-amyloid proteins by binding to specific sites on the protein, preventing their self-association and subsequent formation of toxic aggregates . The compound also exerts its effects by inhibiting key enzymes involved in cellular metabolism, such as cyclin-dependent kinases (CDKs), which play a critical role in cell cycle regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity and continues to exert its effects on cellular function, including sustained inhibition of β-amyloid aggregation and modulation of dopamine receptor activity . Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing tumor growth and improving cognitive function in animal models of cancer and Alzheimer’s disease, respectively . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid for excretion . Additionally, this compound influences metabolic flux by modulating the activity of key enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound is known to interact with organic anion transporters (OATs) and organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Additionally, binding proteins such as albumin play a role in the compound’s transport in the bloodstream, influencing its bioavailability and tissue distribution . The localization and accumulation of this compound within specific tissues can impact its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These localizations influence the compound’s activity, including its effects on cellular metabolism and signaling pathways .

Properties

IUPAC Name

2-[(4-aminophenyl)methyl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-11-7-5-10(6-8-11)9-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSRUFWSIDRGBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353586
Record name 4-N-Phthaloylglyaminomethyl aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100880-61-3
Record name 4-N-Phthaloylglyaminomethyl aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 100880-61-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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